molecular formula C16H16N4O2 B11178738 ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Cat. No.: B11178738
M. Wt: 296.32 g/mol
InChI Key: KRYBNBDYDLRCNO-JLHYYAGUSA-N
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Description

Ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a complex organic compound featuring a cyano group, a pyrazole ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Amination: The pyrazole derivative is then aminated using an appropriate amine, such as 3-methyl-4-phenyl-1H-pyrazol-5-amine.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the aminopyrazole derivative and ethyl cyanoacetate in the presence of a base like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives or reduced ester products.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism by which ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and pyrazole ring are crucial for binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyano group, pyrazole ring, and ethyl ester in this compound provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]prop-2-enoate

InChI

InChI=1S/C16H16N4O2/c1-3-22-16(21)13(9-17)10-18-15-14(11(2)19-20-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3,(H2,18,19,20)/b13-10+

InChI Key

KRYBNBDYDLRCNO-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NNC(=C1C2=CC=CC=C2)C)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1C2=CC=CC=C2)C)C#N

Origin of Product

United States

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